2-(1-Cyanoethyl)indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiviral Activity

Anti-inflammatory Activity

Anticancer Activity

Antimicrobial Activity

Anti-HIV Activity

Antioxidant Activity

Antitubercular Activity

Antidiabetic Activity

Antimalarial Activity

OLED Applications

2-(1H-indol-3-yl)acetonitrile based fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .

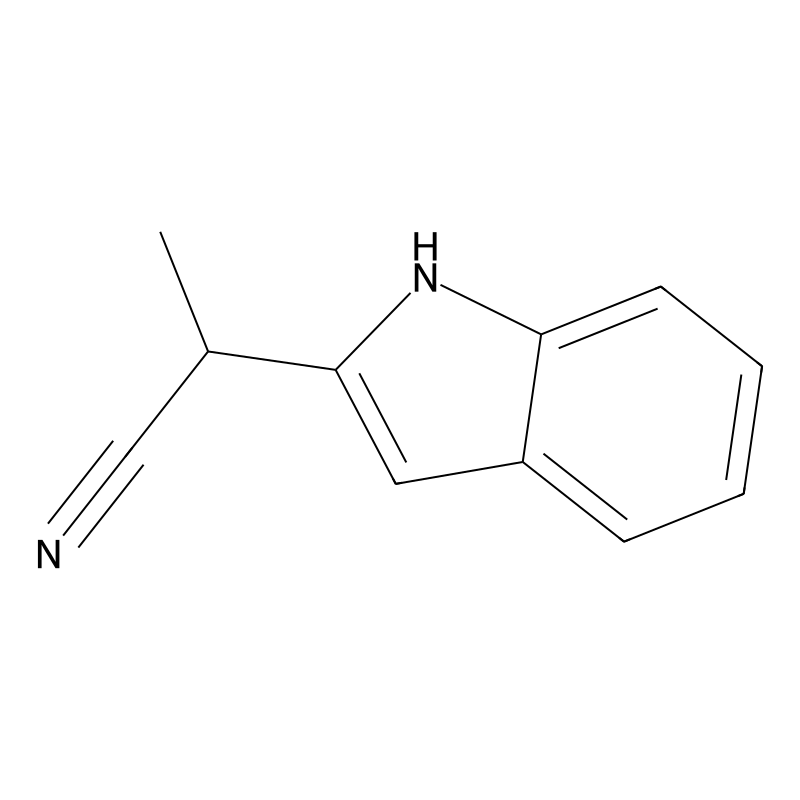

2-(1-Cyanoethyl)indole is an indole derivative characterized by the presence of a cyanoethyl group at the second position of the indole ring. The molecular formula for this compound is C₉H₈N₂, and its structure features a bicyclic indole system fused with a cyanoethyl substituent. This configuration contributes to its chemical reactivity and biological properties.

The chemical reactivity of 2-(1-Cyanoethyl)indole can be attributed to both the indole moiety and the cyano group. Key reactions include:

- Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, facilitating various substitutions.

- Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic reactions due to its electron-rich nature.

- Cyclization Reactions: The compound can be involved in cyclization processes leading to more complex structures, often utilized in synthesizing other heterocycles .

Indole derivatives, including 2-(1-Cyanoethyl)indole, have been studied for their biological activities. The compound exhibits:

- Antimicrobial Properties: Some studies suggest that indole derivatives can inhibit bacterial growth.

- Anticancer Activity: Certain indole compounds have shown promise in targeting cancer cells through various mechanisms.

- Neuroprotective Effects: Research indicates potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases .

Several methods exist for synthesizing 2-(1-Cyanoethyl)indole:

- Cyclization of Indoles with Cyanoacetic Acid: A common approach involves reacting indoles with cyanoacetic acid under reflux conditions, leading to the formation of cyanoethyl derivatives.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts for cross-coupling reactions can yield substituted indoles efficiently .

- One-Pot Multicomponent Reactions: These methods allow for the simultaneous formation of multiple bonds and functional groups, enhancing efficiency and yield .

The applications of 2-(1-Cyanoethyl)indole are diverse:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Material Science: The compound may be used in creating polymers or other materials due to its unique electronic properties.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and heterocycles .

Research into the interaction of 2-(1-Cyanoethyl)indole with biological targets has indicated:

- Binding Affinity Studies: Investigations into how this compound binds to specific receptors or enzymes relevant to disease pathways.

- Mechanistic Studies: Understanding how 2-(1-Cyanoethyl)indole interacts at the molecular level can provide insights into its therapeutic potential .

Several compounds share structural similarities with 2-(1-Cyanoethyl)indole. A comparative analysis highlights its uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-Cyanoindole | Indole derivative | Exhibits strong anticancer activity |

| 2-Aminoindole | Indole derivative | Known for neuroprotective effects |

| 3-Indolylacetonitrile | Indole derivative | Involved in various synthetic pathways |

Uniqueness of 2-(1-Cyanoethyl)indole

Unlike other similar compounds, 2-(1-Cyanoethyl)indole’s specific cyanoethyl substitution provides distinct chemical reactivity that can lead to unique synthetic pathways and biological activities. Its dual functionality as both an indole and a nitrile enhances its versatility in organic synthesis and medicinal chemistry.

The chemistry of indole has a rich and storied history dating back to the mid-nineteenth century. Indole was first discovered during attempts to understand the structure of the indigo dye. In 1866, German chemist Adolf von Baeyer first isolated indole through a reaction of indigo with oleum (sulfuric acid and sulfuric anhydride). The name "indole" itself is derived from the words "indigo" and "oleum," reflecting its original isolation method. This discovery marked the beginning of intensive research into indole chemistry, which continues to this day.

Indole chemistry flourished further in the late 19th century when the structural formula was proposed by Baeyer in 1869. The significance of indole chemistry expanded dramatically in the 1930s when researchers discovered that the indole moiety is present in many important natural alkaloids. The first indole alkaloid, strychnine, was isolated in 1818 by Pelletier and Caventou, though its correct structural formula was only determined in 1947.

The development of the Fischer indole synthesis in 1883 represented a pivotal advancement in indole chemistry, providing a reliable method to construct the indole ring system from phenylhydrazines and aldehydes or ketones. This synthetic approach remains widely utilized to this day, even finding application in the production of modern antimigraine drugs of the triptan class.

In the context of functionalized indoles, cyanomethylated and cyanoethylated derivatives emerged as particularly valuable building blocks due to their versatile reactivity patterns and potential for further transformation.

Strategic Importance of Cyanoethyl Substituents in Indole Functionalization

The incorporation of cyanoethyl substituents into the indole framework represents a strategic approach in heterocyclic chemistry for several reasons. The nitrile (CN) group serves as a versatile handle for further synthetic transformations – it can be hydrolyzed to carboxylic acids, reduced to amines, or subjected to various nucleophilic additions. When positioned at the C-2 position of indole, the cyanoethyl group creates a unique reactive center that can be leveraged for constructing more complex molecular architectures.

The strategic value of 2-(1-Cyanoethyl)indole lies in its bifunctional nature, combining the nucleophilic character of the indole core with the electrophilic character of the nitrile group. This dual reactivity profile enables divergent synthetic pathways from a single intermediate. Additionally, the cyanoethyl group can influence the electronic properties of the indole ring, modulating its reactivity in various chemical transformations.

In contemporary organic synthesis, 2-(1-Cyanoethyl)indole has gained recognition as a valuable building block for constructing more complex indole derivatives, including highly functionalized indole-2-carbonitriles. These structures serve as intermediates in the synthesis of pharmaceutically relevant compounds, making 2-(1-Cyanoethyl)indole an important synthetic tool in medicinal chemistry.

Palladium-Mediated Cyanation Strategies

Palladium-catalyzed direct cyanation of indoles represents a significant advancement in the synthesis of cyanoindole derivatives, particularly for the preparation of 2-(1-cyanoethyl)indole compounds [5]. The methodology employs potassium hexacyanoferrate as a safe and non-toxic cyanating agent through carbon-hydrogen bond activation mechanisms [5]. This approach offers distinct advantages over traditional cyanation methods by utilizing environmentally benign reagents and avoiding the use of highly toxic cyanide sources.

The reaction mechanism involves initial transmetalation of cyanide anion from potassium hexacyanoferrate to palladium, forming a palladium(II) species that undergoes electrophilic palladation at the carbon-3 position of the indole ring [5]. Subsequent reductive elimination yields the desired cyanated product while regenerating the palladium(0) species through oxidation by copper(II) acetate or atmospheric oxygen [5]. The slow liberation of cyanide anion from potassium hexacyanoferrate is crucial for maintaining catalyst activity and preventing deactivation through stable cyanide complex formation [5].

Optimized reaction conditions typically employ palladium(II) acetate as the catalyst at ten percent loading, with copper(II) acetate as the co-oxidant and dimethyl sulfoxide as the solvent at 130 degrees Celsius under atmospheric conditions [5]. The reaction demonstrates excellent regioselectivity for the carbon-3 position, with yields ranging from 35 to 90 percent depending on the substitution pattern of the starting indole derivative [5]. Electron-rich indoles generally provide higher yields compared to electron-deficient substrates, reflecting the electrophilic nature of the palladation step [5].

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cyanation protocols have emerged as cost-effective alternatives to palladium-based methodologies for synthesizing cyanoindole derivatives [4] [7]. The development of copper-promoted carbon-3 cyanation employs tetramethylethylenediamine and ammonium sources to achieve efficient functionalization of both free nitrogen-hydrogen and nitrogen-protected indoles [4]. This transformation proceeds through an iminium ion intermediate that undergoes sequential electrophilic attack by indole and water, followed by hydrolysis to form aldehyde intermediates [4].

A particularly innovative approach utilizes acetonitrile as an unactivated cyano source in combination with copper catalysts and 2,2,6,6-tetramethylpiperidine 1-oxyl radical [7]. The copper/2,2,6,6-tetramethylpiperidine 1-oxyl radical/trimethylsilyl system promotes highly efficient and selective carbon-hydrogen cyanation through a sequential iodination/cyanation process conducted in a single reaction vessel [7]. This methodology features the practical advantages of employing low-cost copper catalysts and hazard-free acetonitrile as the cyano source [7].

The reaction conditions for copper-catalyzed cyanation typically involve temperatures ranging from 130 to 150 degrees Celsius in dimethyl sulfoxide or acetonitrile solvents [7]. The process demonstrates excellent functional group tolerance and provides moderate to good yields of 3-cyanoindoles [7]. The mechanism involves initial copper-mediated iodination of the indole substrate, followed by copper-catalyzed cyanide substitution to introduce the cyano functionality [7].

Table 1: Transition-Metal Catalyzed Cyanation Methods

| Method | Catalyst System | Temperature (°C) | Yield Range (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium-Mediated | Pd(OAc)₂, K₄[Fe(CN)₆] | 130 | 35-90 | C3-selective | [5] |

| Copper-TMEDA | Cu, TMEDA, NH₄⁺ | 25 | 45-82 | C3-selective | [4] |

| Copper-Acetonitrile | Cu/TEMPO/(Me₃Si)₂ | 130-150 | 60-85 | C3-selective | [7] |

Organocatalytic Strategies for Regioselective Functionalization

Organocatalytic approaches for indole functionalization have gained prominence due to their metal-free nature and high enantioselectivity potential [8] [9]. The development of organocatalytic enantioselective functionalization employs quinine-derived bifunctional organocatalysts to achieve regioselective transformations in the carbocyclic ring of indoles [8]. This methodology represents a significant departure from traditional approaches that typically focus on functionalization of the pyrrole ring.

The organocatalytic strategy utilizes cinchona alkaloid-based squaramide catalysts operating at low catalyst loadings of 0.5 to 5 mole percent [9]. These bifunctional catalysts enable the functionalization of indoles at every position of the carbocyclic ring through regio- and enantioselective mechanisms [9]. The transformation contrasts with the usual tendency of indoles to react at the azole ring, instead directing reactivity to the benzene portion of the molecule [9].

A notable advancement involves the organocatalytic arylation of 3-indolylmethanols through chemo- and regiospecific carbon-6 functionalization of 2,3-disubstituted indoles [14]. This protocol achieves the production of bisindolyloxindoles containing all-carbon quaternary stereocenters in yields up to 99 percent [14]. The reaction mechanism involves dual activation through ion pair formation and hydrogen bonding between substrates and the organocatalyst [14].

The organocatalytic methodology demonstrates exceptional functional group tolerance and operates under mild reaction conditions at room temperature [8] [9]. The process provides access to enantioenriched indole derivatives that serve as valuable intermediates for pharmaceutical applications [9]. The regioselectivity can be controlled by switching the position of activating groups in the starting materials, enabling systematic access to different substitution patterns [9].

One-Pot Multi-Component Synthesis Protocols

One-pot multi-component synthesis represents an efficient strategy for constructing complex indole derivatives in a single reaction vessel [10] [12] [33]. The microwave-assisted one-pot three-component coupling reaction for indole synthesis operates under standard Sonogashira coupling conditions [12]. This methodology combines nitrogen-substituted or disubstituted 2-iodoanilines with terminal alkynes, followed by addition of acetonitrile and aryl iodides to generate polysubstituted indoles [12].

The reaction proceeds through a two-step process conducted in a sealed reaction vessel under microwave irradiation [12]. The first step involves palladium-catalyzed coupling between 2-iodoaniline and terminal alkyne at 60 degrees Celsius for 20 minutes [12]. Subsequently, acetonitrile and aryl iodide are introduced, and the mixture is heated to 90 degrees Celsius under microwave conditions for 30 minutes [12]. This protocol provides moderate to excellent yields of various polysubstituted indoles using readily available starting materials [12].

An innovative sustainable multicomponent approach assembles the indole core through a two-step reaction sequence involving Ugi multicomponent reaction followed by acid-induced cyclization [10]. This method utilizes inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides under mild conditions using ethanol as solvent without metal catalysts [10]. The procedure demonstrates broad scope and delivers 20 derivatives under environmentally benign conditions [10].

The one-pot modified Madelung synthesis provides access to 1,2-disubstituted-3-tosyl and 3-cyanoindoles from corresponding nitrogen-(ortho-tolyl)benzamides [31]. This operationally simple procedure avoids transition metals and provides variably substituted indoles in good yields from readily available starting materials [31]. The methodology includes nucleophilic substitution of bromide to cyano- or tosyl-containing intermediates, followed by base-promoted cyclization to form the indole ring [31].

Table 2: One-Pot Multi-Component Synthesis Methods

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Microwave Sonogashira | 2-Iodoaniline, alkyne, ArI | MW, 60-90°C | 64-90 | Rapid, efficient | [12] |

| Sustainable MCR | Anilines, glyoxal acetal | EtOH, mild | Variable | Metal-free, green | [10] |

| Modified Madelung | N-(o-tolyl)benzamides | DMSO, 100°C | 71-92 | Operationally simple | [31] |

Radical-Based Alkylation and Cyanation Techniques

Radical-based methodologies offer unique opportunities for indole functionalization through alternative mechanistic pathways [15] [16] [20]. The development of enantioselective copper-catalyzed Fukuyama indole synthesis employs radical cascade reactions to access 2-fluoroalkylated 3-(alpha-cyanobenzylated) indoles [15]. This approach utilizes 2-vinylphenyl arylisocyanides as radical acceptors and fluoroalkyl iodides as carbon-radical precursors under mild conditions [15].

The radical cascade sequence involves initial radical addition to the isonitrile moiety, followed by 5-exo-trigonal cyclization and copper-catalyzed stereoselective cyanation [15]. This methodology provides targeted indoles with excellent enantioselectivity and good yields through stereochemical control using chiral copper-bisoxazoline complexes [15]. The process demonstrates exceptional utility for constructing quaternary stereocenters bearing cyano and fluoroalkyl functionalities [15].

Metal-free radical functionalization employs rongalite as both a carbon-1 unit source and single electron donor for the synthesis of 3-(phenylsulfonylmethyl) indole derivatives [16]. This regioselective carbon-hydrogen functionalization provides a wide range of carbon-3 sulfonylmethyl indoles with yields up to 90 percent [16]. The methodology features the use of inexpensive rongalite, mild reaction conditions, and scalability to gram quantities [16].

Electrochemical radical approaches utilize divergent synthetic strategies to access highly substituted indole scaffolds through proton-coupled electron transfer mechanisms [17]. The chemoselectivity is governed by fine-tuning the acidity of amide protons through appropriate selection of nitrogen-protecting groups [17]. This electrochemical approach enables switchable generation of either carbon-3 unsubstituted or carbon-3 substituted indoles with high regio- and chemoselectivity [17].

The cascade synthesis of indole-containing pentacyclic scaffolds employs aryl and iminyl radicals in domino radical-mediated processes [20]. This five-step approach utilizes 1,5-disubstituted indoles as starting materials and achieves diversely substituted indole-pyrido-indene pentacyclic compounds in yields up to 54 percent [20]. The reactions proceed with key cyano-precursors that undergo transformation through aryl/iminyl radical-mediated domino reaction sequences [20].

Table 3: Radical-Based Synthesis Techniques

| Method | Radical Source | Reaction Type | Yield Range (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Cu-Catalyzed Fukuyama | Fluoroalkyl iodides | Cascade cyclization | Good | Enantioselective | [15] |

| Rongalite-Mediated | Rongalite | C-H functionalization | Up to 90 | C3-selective | [16] |

| Electrochemical | Electron transfer | Divergent synthesis | Variable | Tunable | [17] |

| Cascade Pentacyclic | Aryl/iminyl radicals | Domino reactions | Up to 54 | Multiple positions | [20] |

The direct carbon-3 alkylation of indoles represents a pivotal synthetic transformation that has historically presented significant challenges due to the inherent reactivity patterns of the indole nucleus. The breakthrough development of boron tris(pentafluorophenyl) [B(C₆F₅)₃] catalysis has revolutionized this field by enabling unprecedented levels of chemoselectivity and regiocontrol [1] [2].

Mechanistic Foundation

The B(C₆F₅)₃-catalyzed approach operates through a unique heterolytic cleavage mechanism of α-nitrogen carbon(sp³)-hydrogen bonds in amine-based alkylating agents. This process exploits the exceptional Lewis acidity of B(C₆F₅)₃ to mediate hydride abstraction from tertiary amines, generating reactive iminium-borohydride ion pairs [1] [2]. The catalytic cycle proceeds through four distinct steps: (i) heterolytic cleavage of the α-N C(sp³)–H bond forming iminium-borohydride ion pairs, (ii) nucleophilic attack by the indole at the electrophilic iminium center to forge the carbon-carbon bond, (iii) elimination of the amine through an elimination mechanism, and (iv) reduction of the resulting α,β-unsaturated iminium intermediate by the borohydride counterion to regenerate the catalyst [1].

Substrate Scope and Reaction Conditions

The methodology demonstrates remarkable substrate tolerance, encompassing 1-, 2-, and 1,2-substituted indoles with exceptional yields. The reaction conditions are notably mild, typically requiring only 10 mol% B(C₆F₅)₃ catalyst at ambient temperature (25°C) in 1,2-dichloroethane for 16 hours [1] [2]. For 2-substituted indoles, the addition of 2,2,6,6-tetramethylpiperidine (10 mol%) as a base at elevated temperatures (110°C) in toluene enhances reaction efficiency [1].

| Substrate Class | Representative Examples | Yield Range (%) | Optimal Conditions |

|---|---|---|---|

| 1,2-Disubstituted Indoles | 1,2-dimethylindole, 1,2-dimethyl-5-methoxyindole | 89-100 | 25°C, DCE, 16h |

| 1-Substituted Indoles | 1-methylindole, 1-methyl-5-bromoindole | 75-91 | 25°C, DCE, 16h |

| 2-Substituted Indoles | 2-methylindole, 5-fluoroindole | 78-90 | 110°C, toluene, TMP additive |

| Oxindoles | Unsubstituted oxindole, 5-chlorooxindole | 78-89 | 150°C, xylenes, PMP |

Chemoselectivity Advantages

The B(C₆F₅)₃-catalyzed methodology exhibits exceptional chemoselectivity, completely avoiding nitrogen-alkylation and the formation of 3,3'-bisindolylmethanes, which are common side products in traditional alkylation methods [1] [2]. This selectivity stems from the unique activation mechanism that generates iminium electrophiles specifically designed to react at the carbon-3 position of indoles through a Mannich-type process [1].

Synthetic Utility and Scalability

Lewis Acid-Mediated Hydride Transfer Mechanisms

Lewis acid-mediated hydride transfer represents a fundamental mechanistic paradigm in indole carbon-3 alkylation, operating through the activation of carbon-hydrogen bonds adjacent to heteroatoms or electron-withdrawing groups [3] [4]. This approach encompasses a diverse array of Lewis acidic catalysts, each offering distinct advantages in terms of substrate scope, reaction conditions, and mechanistic pathways.

Mechanistic Diversity and Catalyst Selection

The hydride transfer mechanism proceeds through initial Lewis acid coordination to the substrate, followed by hydride abstraction to generate carbocationic intermediates that subsequently undergo nucleophilic attack by the indole nucleus [3] [4]. The choice of Lewis acid significantly influences the reaction outcome, with different metals providing varying degrees of activation and selectivity.

| Lewis Acid System | Activation Mechanism | Typical Yield Range (%) | Selectivity Profile |

|---|---|---|---|

| B(C₆F₅)₃ | Heterolytic C-H cleavage of α-N bonds | 75-100 | Excellent C3 selectivity, no N-alkylation |

| BF₃·Et₂O | Heterolytic C-H cleavage of α-N bonds | 65-85 | Good C3 selectivity |

| InCl₃ | Hydride abstraction from alcohols | 60-80 | Good C3 selectivity |

| Zn(OTf)₂ | Hydride abstraction from alcohols | 65-85 | Good C3 selectivity |

| AlCl₃ | Hydride abstraction from alcohols | 50-75 | Moderate C3 selectivity |

Substrate Activation Pathways

The hydride transfer mechanism operates through multiple activation pathways depending on the nature of the alkylating agent. For amine-based alkylating agents, the process involves direct carbon-hydrogen bond cleavage adjacent to nitrogen, generating iminium intermediates [1] [3]. For alcohol-based systems, the mechanism proceeds through hydride abstraction to form oxocarbenium species, which then undergo nucleophilic addition with indoles [3].

Reaction Optimization and Mechanistic Considerations

The optimization of Lewis acid-mediated hydride transfer reactions requires careful consideration of multiple parameters, including catalyst loading, temperature, solvent choice, and reaction time. The mechanistic pathway is highly dependent on the electronic properties of the Lewis acid, with harder acids favoring coordination to oxygen-containing substrates and softer acids preferentially activating nitrogen-containing systems [3] [4].

Synthetic Applications and Limitations

Lewis acid-mediated hydride transfer mechanisms have found broad application in the synthesis of complex indole derivatives, particularly in cases where traditional alkylation methods fail due to substrate sensitivity or selectivity requirements [3] [4]. However, the approach is limited by the need for activated substrates containing suitable hydride donors and may suffer from competing side reactions in the presence of multiple functional groups.

Chemoselective Control in Nitrogen-Alkylation versus Carbon-Alkylation

The chemoselective control between nitrogen-alkylation and carbon-alkylation represents one of the most challenging aspects of indole functionalization, as both sites possess significant nucleophilic character. The development of strategies to achieve predictable and selective alkylation at either the nitrogen or carbon-3 position has been a major focus of synthetic methodology development [5] [6] [7].

Mechanistic Basis of Selectivity

The selectivity between nitrogen and carbon-3 alkylation is governed by multiple factors, including the nature of the electrophile, reaction conditions, catalyst system, and substrate substitution pattern. Traditional alkylation methods using alkyl halides under basic conditions typically result in mixtures of nitrogen and carbon-3 alkylation products, with the ratio depending on the specific reaction conditions and substrate structure [5] [6].

Catalyst-Controlled Regioselectivity

Recent advances in catalyst design have enabled predictable control over regioselectivity through ligand modification and catalyst selection. The copper hydride-catalyzed approach demonstrates remarkable ligand-controlled regioselectivity, with DTBM-SEGPHOS ligands favoring nitrogen-alkylation (95:5 N:C3 ratio) while Ph-BPE ligands promote carbon-3 alkylation (5:95 N:C3 ratio) [6] [7].

| Reaction System | Selectivity Ratio (N:C3) | Mechanism Control | Key Advantage |

|---|---|---|---|

| B(C₆F₅)₃ + amine alkylating agent | 0:100 | Heterolytic C-H cleavage | Complete C3 selectivity |

| CuH + DTBM-SEGPHOS | 95:5 | Ligand-controlled regioselectivity | Predictable N-selectivity |

| CuH + Ph-BPE | 5:95 | Ligand-controlled regioselectivity | Predictable C3-selectivity |

| Microdroplet reactions | 90:10 | Microdroplet environment | Catalyst-free N-selectivity |

| Traditional alkyl halides + base | 30:70 | Nucleophilic substitution | Simple conditions |

Environmental and Solvent Effects

The reaction environment plays a crucial role in determining selectivity, with microdroplet reactions in aqueous media demonstrating unprecedented nitrogen-selectivity (90:10 N:C3 ratio) without the need for catalysts [8] [5]. This unique selectivity arises from the altered reactivity patterns within the confined microdroplet environment, where different solvation effects and reaction kinetics prevail compared to bulk solution reactions [8] [5].

Synthetic Strategy and Practical Considerations

The choice of alkylation strategy depends on the desired regioselectivity, substrate complexity, and synthetic objectives. For applications requiring exclusive carbon-3 alkylation, the B(C₆F₅)₃-catalyzed approach offers unmatched selectivity and functional group tolerance [1] [2]. Conversely, for nitrogen-selective alkylation, either the copper hydride system with appropriate ligands or microdroplet methodology provides reliable access to nitrogen-alkylated products [8] [5] [6].